1,4-Dichloro-2-(difluorophenylmethyl)benzene
Overview
Description
1,4-Dichloro-2-(difluorophenylmethyl)benzene is a chemical compound with the molecular formula C13H8Cl2F2 and a molecular weight of 273.11 . It is used primarily in biochemical research .
Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-2-(difluorophenylmethyl)benzene consists of a benzene ring with two chlorine atoms and a difluorophenylmethyl group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
1,4-Dichloro-2-(difluorophenylmethyl)benzene has a molecular weight of 273.11 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- 1,4-Dichloro-2-(difluorophenylmethyl)benzene has been explored in the synthesis and characterization of novel compounds. For instance, its structural analogues have been utilized in Diels–Alder cycloaddition reactions, which are crucial in the synthesis of complex organic compounds (Sridhar, Krishna, & Rao, 2000).
- Additionally, it plays a role in the regioselective synthesis of triazoles, which are important in pharmaceutical chemistry (Hu, Zhang, Ding, Lei, & Zhang, 2008).
Material Science and Polymer Chemistry
- In material science, derivatives of this compound have been used in the synthesis of fluorine-containing polyetherimide, highlighting its significance in developing new materials with specific properties (Yu Xin-hai, 2010).
- The compound has also found application in the development of new polymers and materials, such as in the synthesis of benzodioxanes, which are essential in organic chemistry and material science (Labrosse, Lhoste, & Sinou, 2000).
Advanced Synthesis Techniques
- Microwave-assisted synthesis techniques using analogues of 1,4-Dichloro-2-(difluorophenylmethyl)benzene have been developed, demonstrating the compound's role in facilitating efficient and rapid synthesis methods (Pan, Wang, & Xiao, 2017).
Environmental Applications
- Studies involving its analogues have also explored sonolytic degradation of hazardous organic compounds, indicating potential environmental applications (Okuno, Yim, Mizukoshi, Nagata, & Maeda, 2000).
Molecular Structure Studies
- Research into the molecular structures of compounds closely related to 1,4-Dichloro-2-(difluorophenylmethyl)benzene, such as X-ray molecular structure studies, has contributed to the understanding of chemical bonding and molecular configurations (Percino, Castro, Cerón, Soriano-Moro, Chapela, & Melendez, 2014).
Safety And Hazards
properties
IUPAC Name |
1,4-dichloro-2-[difluoro(phenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2/c14-10-6-7-12(15)11(8-10)13(16,17)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOQAJVHNVMPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258856 | |
Record name | 1,4-Dichloro-2-(difluorophenylmethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-(difluorophenylmethyl)benzene | |
CAS RN |
1138445-00-7 | |
Record name | 1,4-Dichloro-2-(difluorophenylmethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2-(difluorophenylmethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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